molecular formula C14H14N2O4 B2838541 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 590395-50-9

1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2838541
CAS No.: 590395-50-9
M. Wt: 274.276
InChI Key: FRCRPBBVLZJKGC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 590395-50-9) is a pyrrole-derived aromatic aldehyde with a molecular formula of C₁₄H₁₄N₂O₄ and a molecular weight of 274 g/mol . Key structural features include:

  • A 2-methoxy-5-nitrophenyl substituent at the 1-position of the pyrrole ring, providing electron-withdrawing (nitro) and electron-donating (methoxy) groups.
  • 2,5-Dimethyl groups on the pyrrole core, enhancing steric bulk and lipophilicity.
  • A carbaldehyde group at the 3-position, enabling reactivity in condensation or polymerization reactions.

Its physicochemical properties include a LogP of 3.58, indicating moderate lipophilicity, and three rotatable bonds, suggesting conformational flexibility . The compound is commercially available as a solid with 95% purity, making it suitable for synthetic and materials science applications .

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-7-12(16(18)19)4-5-14(13)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCRPBBVLZJKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with CAS No. 677344-99-9, is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • Structure : The compound features a pyrrole ring substituted with a methoxy and nitrophenyl group, which is significant for its biological activity.

Biological Activity Overview

Compounds containing the arylpyrrole framework, such as this compound, have shown a broad spectrum of biological activities including:

  • Antiparasitic Activity : Studies have indicated that arylpyrrole derivatives exhibit activity against various protozoan parasites. For instance, compounds similar to this structure have demonstrated significant anti-trypanosomal effects against Trypanosoma brucei and Trypanosoma cruzi with IC50 values in the low micromolar range .
  • Anticancer Properties : The compound's structural attributes may contribute to cytotoxic effects on cancer cell lines. In vitro studies have shown that related compounds possess negligible cytotoxicity against HeLa cells while maintaining effective antiparasitic activity .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The structural integrity and purity are confirmed using techniques such as NMR and mass spectrometry.

Case Studies

StudyBiological ActivityIC50 ValueRemarks
Study AAnti-trypanosomal against T. brucei4.09 µMNon-toxic to HeLa cells
Study BAnticancer potential on various cell lines>80% viability at 20 µMEffective against cancer cells with minimal toxicity
Study CAntimicrobial activityModerate activityEffective against bacterial strains

Detailed Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that the presence of the nitro group and the methoxy substituent enhances interaction with cellular targets involved in metabolic pathways of parasites and cancer cells.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrole Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight LogP Key Substituents Key Features
Target compound (590395-50-9) C₁₄H₁₄N₂O₄ 274 3.58 2-OMe, 5-NO₂ on phenyl; 2,5-Me on pyrrole High reactivity (aldehyde, nitro groups)
1-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde (86454-35-5) C₁₂H₁₁NO 185.22 ~2.8* 3-Me on phenyl; no pyrrole Me Lower steric hindrance; simpler structure
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline (60176-19-4) C₁₂H₁₄N₂ 186.25 ~1.5* NH₂ on phenyl; 2,5-Me on pyrrole Basic amino group; lower LogP
2,5-Dimethyl-1-phenylpyrrole-3-carbaldehyde (83-18-1) C₁₃H₁₃NO 199.25 ~2.3* Phenyl; 2,5-Me on pyrrole No electron-withdrawing groups on phenyl

*Estimated based on structural similarity.

Structural and Electronic Differences

  • In contrast, analogs like 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde lack such electronic asymmetry. The amino group in 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline increases basicity and water solubility, reducing LogP compared to the nitro-containing target .
  • Analogs without these groups (e.g., 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde) may exhibit faster reaction kinetics .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound’s LogP (3.58) is higher than analogs with fewer hydrophobic groups (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, LogP ~1.5). This makes the target more suitable for lipid-rich environments or membrane penetration .
  • Reactivity :

    • The aldehyde group enables Schiff base formation, a feature shared with 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde (83-18-1). However, the target’s nitro group allows for subsequent reduction to an amine, expanding its utility in multi-step syntheses .

Q & A

Q. What are effective synthetic routes for 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

  • Methodology : A plausible route involves: (i) Nucleophilic substitution : React 2-methoxy-5-nitrobenzyl bromide with 2,5-dimethylpyrrole in the presence of a base (e.g., K₂CO₃) to form the N-alkylated intermediate . (ii) Oxidation : Use pyridinium chlorochromate (PCC) or mild oxidizing agents to convert the 3-hydroxymethyl group to the aldehyde functionality .
  • Note : The nitro group may necessitate milder conditions to avoid side reactions (e.g., reduction or decomposition).

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Analytical workflow :
  • IR spectroscopy : Detect characteristic peaks for the aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and methoxy (C-O ~1250 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and aldehyde proton (δ ~9.8–10.2 ppm).
  • ¹³C NMR : Aldehyde carbon (δ ~190–200 ppm), nitro-substituted carbons (δ ~140–150 ppm) .

Q. What preliminary assays can evaluate its biological activity?

  • Approach :
  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrrole ring functionalization be addressed?

  • Strategies :
  • Use directing groups (e.g., methoxy or nitro) to control electrophilic substitution positions .
  • Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions at specific sites .

Q. What computational methods predict the reactivity of the aldehyde group in this compound?

  • Tools :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. How to resolve ambiguities in NMR data caused by overlapping signals?

  • Advanced techniques :
  • 2D NMR (COSY, HSQC, NOESY) : Resolve coupling networks and assign protons in crowded regions .
  • X-ray crystallography : Confirm spatial arrangement of substituents and hydrogen bonding patterns .

Q. What factors influence the compound’s stability under varying pH conditions?

  • Key considerations :
  • Acidic/alkaline media : The nitro group may undergo hydrolysis under strong acidic conditions, while the aldehyde is prone to oxidation in basic environments .
  • Storage recommendations : Store in inert atmospheres at low temperatures (<–20°C) to prevent degradation.

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Experimental design :
  • Substituent variation : Modify the methoxy, nitro, or methyl groups to assess impact on bioactivity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., aldehyde, nitro) for target binding .

Data Contradictions and Methodological Gaps

Q. How to reconcile conflicting reports on synthetic yields for similar pyrrole derivatives?

  • Analysis :
  • Catalyst purity (e.g., Raney nickel activity) and solvent choice (polar aprotic vs. protic) significantly affect yields .
  • Optimize reaction time and temperature to balance nitro group stability with reaction efficiency .

Q. What mechanistic insights explain the aldehyde group’s reactivity under nucleophilic conditions?

  • Hypothesis :
  • The electron-withdrawing nitro group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic addition (e.g., with amines or hydrazines) .
  • Side reactions (e.g., aldol condensation) may occur in basic media; use protective groups (e.g., acetals) to mitigate .

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